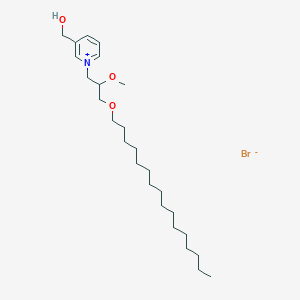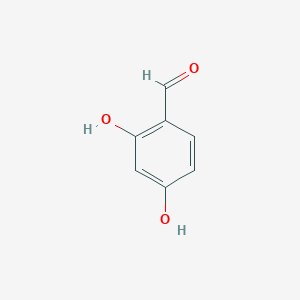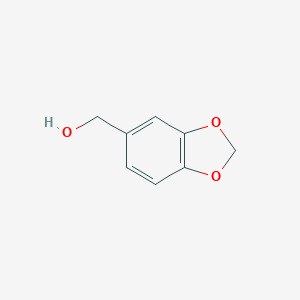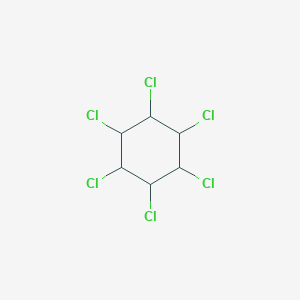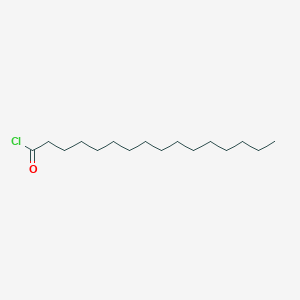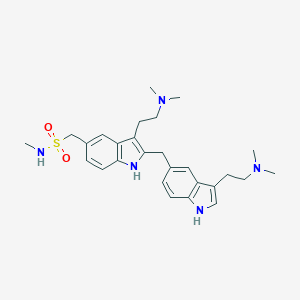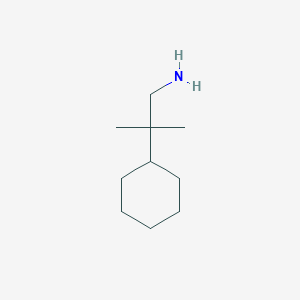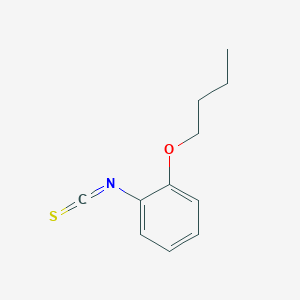![molecular formula C6H4ClN3 B120830 2-クロロ-7H-ピロロ[2,3-d]ピリミジン CAS No. 335654-06-3](/img/structure/B120830.png)
2-クロロ-7H-ピロロ[2,3-d]ピリミジン
概要
説明
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2-Cl-7H-Pyr[2,3-d]Pym) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. It is a colorless solid with a molecular weight of 181.57 g/mol. 2-Cl-7H-Pyr[2,3-d]Pym is a synthetic compound that has been used in many scientific applications due to its unique properties. It has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
抗がん剤合成
2-クロロ-7H-ピロロ[2,3-d]ピリミジン誘導体は、抗がん剤としての可能性を秘めて設計および合成されてきました。 これらの化合物は、乳がん(MCF7)、肺がん(A549)、肝がん(HePG2)など、さまざまなヒトがん細胞株に対して有望なin vitro活性を示しました . ピロロ[2,3-d]ピリミジン骨格に塩素原子とトリクロロメチル基を導入することは、その抗がん特性を高めるための強力なアプローチとなっています。
キナーゼ阻害
この化合物は、キナーゼ阻害剤の開発において重要な中間体として機能します。 新規誘導体は、EGFR、Her2、VEGFR2、CDK2などの酵素に対して顕著な活性を示す、潜在的なマルチターゲットキナーゼ阻害剤として発見されています . これらの阻害剤は、細胞増殖と生存を促進するシグナル伝達経路を標的とすることで、がん治療において重要な役割を果たします。
アポトーシス誘導
2-クロロ-7H-ピロロ[2,3-d]ピリミジン誘導体は、がん細胞においてアポトーシスを誘導することが判明しています。 これらは、アポトーシス促進タンパク質のレベルを高め、抗アポトーシスタンパク質を減少させることで、プログラムされた細胞死につながります . このメカニズムは、がん細胞を排除し、腫瘍の増殖を防ぐために不可欠です。
細胞周期停止
研究によると、特定の2-クロロ-7H-ピロロ[2,3-d]ピリミジン誘導体は、特にがん細胞のG1 / S期において、細胞周期停止を引き起こす可能性があります . これは、がん細胞の増殖を停止させ、潜在的な抗がん剤にとって貴重な特性です。
DNA断片化
いくつかの研究では、2-クロロ-7H-ピロロ[2,3-d]ピリミジンの特定の誘導体による処理が、がん細胞におけるDNA断片化の増加につながることが示されています . DNA断片化はアポトーシスの特徴であるため、これはこれらの化合物が抗がん効果を発揮するもう1つの経路です。
医薬品化学スキャフォールド
2-クロロ-7H-ピロロ[2,3-d]ピリミジン構造は、強力な治療薬を開発するための医薬品化学において広くスキャフォールドとして使用されています . その汎用性とユニークな構造は、さまざまな医薬品化合物の合成のための貴重な出発点となっています。
作用機序
Target of Action
The primary targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are multiple kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a variety of changes within the cell, depending on the specific kinase being targeted . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The inhibition of kinase activity by 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can affect multiple biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways that regulate cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine’s action are largely dependent on the specific kinases it targets. For example, by inhibiting EGFR, Her2, VEGFR2, and CDK2, it can potentially disrupt cell growth and proliferation . This could lead to the death of cancer cells, making 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine a potential candidate for cancer treatment .
特性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335654-06-3 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



